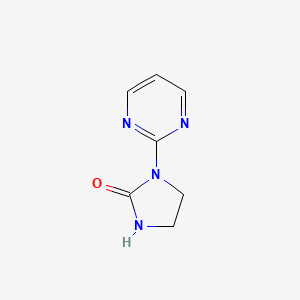

1-(Pyrimidin-2-yl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53159-74-3 |

|---|---|

Molecular Formula |

C7H8N4O |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-pyrimidin-2-ylimidazolidin-2-one |

InChI |

InChI=1S/C7H8N4O/c12-7-10-4-5-11(7)6-8-2-1-3-9-6/h1-3H,4-5H2,(H,10,12) |

InChI Key |

JQNKNJCSTPSZRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2=NC=CC=N2 |

Origin of Product |

United States |

The Imidazolidin 2 One Core: a Versatile Scaffold in Drug Discovery

The imidazolidin-2-one scaffold is a prominent five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. nih.govmdpi.com Its prevalence in a variety of biologically active compounds and FDA-approved drugs underscores its importance as a key structural component in the development of new therapeutic agents. nih.gov

The significance of the imidazolidin-2-one core is multifaceted, stemming from its unique structural and chemical properties. This cyclic urea (B33335) derivative serves as a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net The imidazolidin-2-one moiety is found in a range of natural products and synthetic molecules with diverse biological activities. researchgate.net

The applications of imidazolidin-2-one derivatives in medicinal chemistry are extensive, with reported activities including:

Anticancer Agents: Imidazolidinone derivatives have emerged as a promising class of compounds for cancer therapy. nih.govresearchgate.net

Immunosuppressive Agents: Certain substituted N-imidazolidin-2-ones have demonstrated significant immunosuppressive activity. nih.gov

Antiviral Agents: This scaffold is a component of compounds with potent activity against various viruses. researchgate.net

Neuroprotective and Anticonvulsant Agents: Derivatives have shown potential in the treatment of neurological disorders. researchgate.net

The imidazolidin-2-one ring's ability to participate in hydrogen bonding and its conformational rigidity contribute to its capacity to interact with biological targets with high specificity. Furthermore, it can serve as a precursor for the synthesis of vicinal diamines, which are valuable building blocks in organic and medicinal chemistry. nih.gov The development of novel synthetic methodologies, such as palladium-catalyzed carboamination and intramolecular cyclization reactions, has further expanded the accessibility and diversity of imidazolidin-2-one derivatives for research. nih.govorganic-chemistry.org

Table 1: Selected Biological Activities of Imidazolidin-2-one Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Immunosuppressive | Immunology |

| Antiviral | Infectious Diseases |

| Neuroprotective | Neurology |

| Anticonvulsant | Neurology |

| Antibacterial | Infectious Diseases |

| Anti-inflammatory | Inflammation |

The Pyrimidine Ring: a Privileged Pharmacophore in Chemical Biology

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and various biological processes. nih.govpharmatutor.org This inherent biological relevance has established pyrimidine derivatives as "privileged pharmacophores" in drug discovery. nih.govnih.govunimib.it

The pyrimidine scaffold is a cornerstone in the design of a vast array of therapeutic agents due to its ability to mimic the structure of endogenous molecules and interact with a wide range of biological targets. nih.govresearchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking interactions, facilitating strong and specific binding to enzymes and receptors. researchgate.net

The therapeutic applications of pyrimidine derivatives are remarkably diverse, encompassing:

Anticancer Agents: Many FDA-approved anticancer drugs feature a pyrimidine core, targeting various kinases and other enzymes involved in cancer progression. nih.govnih.govmdpi.com

Antimicrobial Agents: Pyrimidine derivatives have been developed as effective antibacterial, antifungal, and antiviral agents. researchgate.netorientjchem.orgmdpi.com

Anti-inflammatory and Analgesic Agents: The pyrimidine nucleus is present in compounds with potent anti-inflammatory and pain-relieving properties. pharmatutor.orgresearchgate.net

Cardiovascular and CNS Agents: Derivatives of pyrimidine have been investigated for their effects on the cardiovascular and central nervous systems. pharmatutor.org

The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the modulation of its biological activity and pharmacokinetic profile. nih.gov This adaptability has made it a central scaffold in the development of targeted therapies. nih.govunimib.it

Table 2: Examples of Therapeutic Areas for Pyrimidine-Based Drugs

| Therapeutic Area | Examples of Biological Targets |

|---|---|

| Oncology | Kinases (e.g., EGFR), Dihydrofolate Reductase |

| Infectious Diseases | Viral polymerases, Bacterial enzymes |

| Inflammation | Cyclooxygenase (COX) enzymes |

| Neurology | Receptors and enzymes in the CNS |

| Cardiovascular Diseases | Various enzymes and receptors |

The Scientific Rationale for Investigating 1 Pyrimidin 2 Yl Imidazolidin 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Strategy A: Disconnection of the N-Caryl Bond

The most direct disconnection is at the N1-C2' bond between the imidazolidin-2-one nitrogen and the pyrimidine ring. This bond is a prime candidate for formation via modern cross-coupling methodologies. This disconnection leads to two key synthons: an imidazolidin-2-one anion equivalent and a pyrimidin-2-yl cation equivalent. In practice, this translates to commercially available or readily synthesized imidazolidin-2-one and an activated pyrimidine derivative, such as 2-halopyrimidine (e.g., 2-bromopyrimidine (B22483) or 2-chloropyrimidine). The forward synthesis would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Strategy B: Disconnection of the Imidazolidin-2-one Ring

Alternatively, the imidazolidin-2-one ring itself can be disconnected. A C-N bond cleavage retrosynthetically yields a substituted 1,2-diamine precursor, specifically N-(pyrimidin-2-yl)ethane-1,2-diamine. This intermediate contains the pre-installed pyrimidin-2-yl moiety. The forward synthesis would then involve a cyclization reaction of this diamine with a suitable one-carbon (C1) carbonyl source, such as phosgene (B1210022), a phosgene equivalent like carbonyldiimidazole (CDI), or a cyclic carbonate. This classical approach builds the imidazolidinone ring onto a pre-functionalized diamine backbone.

Classical and Modern Approaches to the Imidazolidin-2-one Core Formation

The imidazolidin-2-one scaffold is a common structural motif in medicinal chemistry, and numerous methods have been developed for its construction. mdpi.com These range from classical cyclization reactions to modern metal-catalyzed processes.

The most traditional and widely employed method for constructing the imidazolidin-2-one ring involves the reaction of a 1,2-diamine with a carbonylating agent. nih.govnih.gov This approach is robust and allows for significant variation in the substituents on the diamine backbone.

The choice of the carbonyl source is critical and has evolved from hazardous reagents like phosgene to safer and more manageable alternatives. mdpi.comnih.gov Common carbonylating agents include carbonyldiimidazole (CDI), triphosgene, dialkyl carbonates, and cyclic carbonates. nih.govnih.govrsc.org The reaction of 1,2-diamines with CDI is particularly common due to its efficiency and the benign nature of its byproducts (imidazole and carbon dioxide). nih.gov Similarly, five-membered cyclic carbonates can react with 1,2-diamines to afford imidazolidin-2-ones in high yields. rsc.org Carbon dioxide itself has also been utilized as a sustainable C1 source, often requiring activation with dehydrating agents or the use of specific catalysts. mdpi.com

| Carbonyl Source | Typical Conditions | Advantages | Reference(s) |

| Phosgene / Triphosgene | Base (e.g., triethylamine), Aprotic solvent | High reactivity | nih.gov |

| Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., DCM, THF), RT to reflux | Safe, benign byproducts (imidazole, CO2) | nih.govnih.gov |

| Cyclic Carbonates | Catalyst (e.g., K2CO3), Heat | Atom economical | rsc.org |

| Carbon Dioxide (CO2) | Catalyst (e.g., CeO2), Dehydrating agent (e.g., DPPA) | Sustainable, inexpensive C1 source | mdpi.com |

Modern synthetic strategies offer more advanced and atom-economical routes to the imidazolidin-2-one core through the diamination of unsaturated carbon-carbon bonds. mdpi.com This approach constructs the heterocyclic ring by forming two C-N bonds across a double or triple bond in a single conceptual step.

Metal-catalyzed intramolecular diamination of alkenes is a powerful strategy. mdpi.com For instance, N-alkenyl ureas can undergo palladium-catalyzed cyclization to form imidazolidin-2-one rings. mdpi.com This process involves the intramolecular addition of both nitrogen atoms of the urea (B33335) moiety across the alkene. Copper-mediated strategies have also been reported for the diamination of N-allylic ureas. mdpi.com A related approach is the gold-catalyzed intramolecular dihydroamination of N-δ-allenyl ureas, which proceeds with high diastereoselectivity to form bicyclic imidazolidin-2-ones. nih.gov

| Reaction Type | Catalyst System | Substrate | Key Features | Reference(s) |

| Intramolecular Diamination of Alkenes | Pd(II) catalysts | N-alkenyl ureas | Forms fused ring systems | mdpi.com |

| Intramolecular Diamination of Alkenes | Cu(II) (stoichiometric) | N-allylic ureas | Involves a radical intermediate | mdpi.com |

| Intramolecular Dihydroamination of Allenes | Au(I) / AgPF6 | N-δ-allenyl ureas | High diastereoselectivity, forms bicyclic products | nih.gov |

Intramolecular hydroamidation provides a direct, atom-economical route to imidazolidin-2-ones from suitably functionalized acyclic urea precursors. acs.org This strategy avoids the pre-formation of a 1,2-diamine.

A significant advancement in this area is the organocatalyzed intramolecular hydroamidation of propargylic ureas. acs.orgacs.orgorganic-chemistry.org Using a strong, non-nucleophilic phosphazene base like BEMP, these reactions can proceed under ambient conditions with excellent chemo- and regioselectivity to yield imidazolidin-2-ones in exceptionally short reaction times. acs.orgorganic-chemistry.org

Another powerful method is the palladium-catalyzed carboamination of N-allylureas. nih.gov In this reaction, an N-allylurea is coupled with an aryl or alkenyl bromide. The palladium catalyst orchestrates a sequence involving C-N bond formation followed by C-C bond formation, generating the imidazolidin-2-one ring and installing an arylmethyl group at the C4 position simultaneously. nih.govumich.edu This transformation can create up to two stereocenters in a single step with high diastereoselectivity. nih.gov

| Reaction Type | Catalyst / Reagent | Substrate | Key Features | Reference(s) |

| Intramolecular Hydroamidation | BEMP (organocatalyst) | Propargylic ureas | Ambient conditions, very fast, excellent yields | acs.orgacs.orgorganic-chemistry.org |

| Palladium-Catalyzed Carboamination | Pd2(dba)3 / Xantphos, NaOtBu | N-allylureas + Aryl bromides | Forms C-N and C-C bonds in one step, stereoselective | nih.govumich.edu |

Strategies for Introducing the Pyrimidin-2-yl Moiety onto the Imidazolidin-2-one Scaffold

Connecting the pre-formed imidazolidin-2-one ring to the pyrimidine nucleus is most effectively achieved through cross-coupling reactions designed for C-N bond formation. This approach aligns with Retrosynthetic Strategy A.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org It is exceptionally well-suited for coupling amines or N-heterocycles with aryl and heteroaryl halides or triflates. wikipedia.orgyoutube.com

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 2-bromopyrimidine) to a Pd(0) complex. libretexts.org Following coordination of the imidazolidin-2-one (which is deprotonated by a base), reductive elimination occurs, forming the desired N-Caryl bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the reaction is highly dependent on the choice of ligand, base, and palladium source. beilstein-journals.org Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and others developed by the Buchwald group, are crucial for promoting both the oxidative addition and the final reductive elimination steps, leading to high reaction efficiency. youtube.combeilstein-journals.org Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs2CO3). The choice of base can be critical, especially for N-heterocycles that may have inhibitory effects on the catalyst. nih.govmit.edu This methodology provides a direct and highly versatile route to this compound from imidazolidin-2-one and a suitable 2-substituted pyrimidine.

| Component | Examples | Role in Catalytic Cycle | Reference(s) |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Precursor to the active Pd(0) catalyst | beilstein-journals.orgnih.gov |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd catalyst, facilitates oxidative addition and reductive elimination | youtube.combeilstein-journals.org |

| Base | NaOtBu, KOtBu, Cs2CO3 | Deprotonates the N-H of imidazolidin-2-one | beilstein-journals.orgnih.gov |

| Pyrimidine Partner | 2-Bromopyrimidine, 2-Chloropyrimidine | Aryl halide coupling partner (electrophile) | wikipedia.orgacsgcipr.org |

Nucleophilic Aromatic Substitution on Pyrimidine Precursors

The synthesis of this compound can be effectively achieved through nucleophilic aromatic substitution (SNAr). This mechanism is particularly well-suited for electron-deficient aromatic systems like the pyrimidine ring. In this approach, a pyrimidine precursor bearing a suitable leaving group at the C2 position, most commonly a halogen such as chlorine, is reacted with a nucleophile.

The reaction proceeds via an addition-elimination mechanism. The nitrogen atom of imidazolidin-2-one, acting as the nucleophile, attacks the electrophilic C2 carbon of the pyrimidine ring. This initial attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. libretexts.org The subsequent departure of the leaving group (e.g., chloride ion) restores the aromaticity of the ring, yielding the final N-arylated product. libretexts.orgnih.gov

For this reaction to proceed efficiently, a base is typically employed. The base deprotonates the N-H group of the imidazolidin-2-one, enhancing its nucleophilicity and facilitating the attack on the pyrimidine ring. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (TEA). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) being preferred as they can stabilize the charged intermediate. chemrxiv.org Reaction temperatures may vary, but elevated temperatures are often required to overcome the activation energy of the substitution on heteroaryl chlorides. researchgate.net

| Component | Example | Function |

| Pyrimidine Precursor | 2-Chloropyrimidine | Electrophilic substrate with a leaving group. |

| Nucleophile | Imidazolidin-2-one | Provides the imidazolidin-2-one moiety. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Enhances the nucleophilicity of imidazolidin-2-one. |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvent to facilitate the reaction. |

| Temperature | Room temperature to reflux | Varies depending on substrate reactivity. |

This table outlines the general components and conditions for the synthesis of this compound via nucleophilic aromatic substitution.

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods to produce chiral analogs of this compound is of significant interest, as chirality is often a key determinant of biological activity. Several strategies have been developed for the asymmetric synthesis of the core imidazolidin-2-one structure, which can be adapted for these specific analogs.

One of the most direct methods involves the use of enantiomerically pure starting materials. Synthesizing the target compound from a chiral 1,2-diamine precursor ensures that the stereochemistry is pre-defined. mdpi.comnih.gov This chiral diamine can be cyclized using a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates to form the chiral imidazolidin-2-one ring, which is then coupled to the pyrimidine moiety.

Catalytic asymmetric methods offer a more sophisticated and atom-economical approach. Palladium-catalyzed reactions have proven particularly effective. For instance, the asymmetric carboamination of N-allylureas with aryl halides (such as 2-bromopyrimidine) using a palladium catalyst and a chiral ligand can generate enantiomerically enriched 4-substituted imidazolidin-2-ones. nih.govumich.eduresearchgate.net This reaction forms a C-C and a C-N bond in a single, stereocontrolled step. The choice of the chiral ligand, such as (R)-Siphos-PE, is crucial for achieving high levels of enantioselectivity. umich.edu

Another powerful strategy is the Pd-catalyzed intermolecular asymmetric diamination of 1,3-dienes. Using a chiral pyridine-oxazoline ligand, this method allows for the synthesis of chiral imidazolidin-2-ones from 1,3-dienes and 1,3-dialkylureas with high yields and excellent enantioselectivities under mild conditions. mdpi.com

| Strategy | Chiral Source | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

| From Chiral Precursors | Chiral 1,2-diamines | Carbonyldiimidazole (CDI) | >99% (depends on precursor purity) |

| Asymmetric Carboamination | Chiral Ligand | Pd₂(dba)₃, (R)-Siphos-PE | Up to 95% umich.edu |

| Asymmetric Diamination | Chiral Ligand | Pd(II) catalyst, Pyridine-oxazoline ligand | High to excellent mdpi.com |

This table compares different strategies for the stereoselective synthesis of chiral imidazolidin-2-one analogs.

Green Chemistry Principles and Sustainable Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and efficient manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Microwave-assisted synthesis is a prominent green technology that can be applied to this synthesis. Microwave irradiation provides rapid and uniform heating, which often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netorientjchem.orgnih.gov This technique can be used to accelerate both the SNAr step and the cyclization to form the imidazolidinone ring. nih.gov

The selection of environmentally benign solvents is another cornerstone of green synthesis. Traditional polar aprotic solvents like DMF and DMSO, while effective, pose significant health and environmental risks. Replacing them with greener alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), or bio-based solvents like eucalyptol (B1671775) can significantly improve the sustainability of the process. mdpi.com

One-pot and multicomponent reactions enhance efficiency by combining several synthetic steps into a single procedure without isolating intermediates. mdpi.com A potential one-pot synthesis of the target molecule could involve reacting 2-chloropyrimidine, a 1,2-diamine, and a carbonyl source (like CO₂) in a single reaction vessel. This approach minimizes solvent usage, purification steps, and waste generation. acs.org

Furthermore, the use of catalysis over stoichiometric reagents improves atom economy. The catalytic methods described for stereoselective synthesis are inherently greener than classical stoichiometric approaches. mdpi.com Developing recyclable catalysts can further enhance the sustainability of these processes. frontiersin.org

| Green Chemistry Approach | Principle | Benefits for Synthesis |

| Microwave Irradiation | Energy Efficiency | Reduced reaction times, higher yields, fewer byproducts. researchgate.netorientjchem.org |

| Green Solvents (e.g., Water, PEG) | Safer Solvents & Auxiliaries | Reduced toxicity and environmental impact. mdpi.com |

| One-Pot Synthesis | Atom Economy, Waste Prevention | Fewer reaction and purification steps, less solvent waste. mdpi.com |

| Catalysis | Use of Catalytic Reagents | Higher atom economy, reduced stoichiometric waste. acs.org |

This table summarizes the application of green chemistry principles to the synthesis of this compound.

High-Resolution Spectroscopic Investigations

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules in both solution and solid states. These methods provide valuable insights into the connectivity of atoms, the electronic environment of nuclei, molecular fragmentation patterns, and the vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Despite a thorough search of scientific literature and chemical databases, specific ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound have not been reported. However, based on the known chemical shifts of related pyrimidine and imidazolidinone derivatives, a hypothetical NMR analysis can be projected.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and imidazolidinone rings.

Pyrimidine Ring Protons: The proton at the C5 position would likely appear as a triplet, while the protons at the C4 and C6 positions would appear as a doublet.

Imidazolidinone Ring Protons: The methylene (B1212753) protons of the imidazolidinone ring would likely appear as two distinct triplets, corresponding to the -CH₂-N- and -CH₂-N(CO)- groups.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Pyrimidine Ring Carbons: Signals corresponding to the C2, C4/C6, and C5 carbons of the pyrimidine ring would be observed in the aromatic region.

Imidazolidinone Ring Carbons: The methylene carbons would appear in the aliphatic region, and the carbonyl carbon (C=O) would exhibit a characteristic downfield shift.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the pyrimidine and imidazolidinone moieties.

| Hypothetical ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Pyrimidine H-4, H-6 | ~8.6 |

| Pyrimidine H-5 | ~7.2 |

| Imidazolidinone -CH₂-N- | ~4.0 |

| Imidazolidinone -CH₂-N(CO)- | ~3.6 |

| Hypothetical ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Imidazolidinone C=O | ~155 |

| Pyrimidine C-2 | ~160 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~118 |

| Imidazolidinone -CH₂-N- | ~48 |

| Imidazolidinone -CH₂-N(CO)- | ~42 |

Note: The data in the tables above is hypothetical and based on the analysis of structurally related compounds. Actual experimental data is required for confirmation.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through the analysis of fragmentation patterns.

Specific mass spectrometry data for this compound, including its fragmentation pattern, is not available in the reviewed literature. High-resolution mass spectrometry (HRMS) would be required to confirm the exact molecular formula (C₇H₈N₄O).

Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 164. The fragmentation would likely involve the cleavage of the bond between the two ring systems and subsequent fragmentations within the pyrimidine and imidazolidinone rings.

| Hypothetical Mass Spectrometry Data for this compound | |

| Fragment | Expected m/z |

| [C₇H₈N₄O]⁺ (Molecular Ion) | 164 |

| [C₄H₃N₂]⁺ (Pyrimidine ring) | 79 |

| [C₃H₅N₂O]⁺ (Imidazolidinone ring) | 85 |

Note: The fragmentation data is hypothetical. Experimental analysis is necessary for accurate determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are useful for identifying functional groups and providing information about molecular structure and bonding.

Detailed experimental IR and Raman spectra for this compound have not been reported. However, characteristic vibrational frequencies can be predicted based on its functional groups.

Expected IR and Raman Spectral Features:

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1700 cm⁻¹, corresponding to the carbonyl group of the imidazolidinone ring.

N-H Stretch: If any N-H bonds were present (which is not the case in the N-substituted imidazolidinone ring), they would appear in the region of 3300-3500 cm⁻¹.

C-N Stretch: Vibrations associated with the C-N bonds would appear in the 1000-1350 cm⁻¹ region.

Aromatic C-H and C=C/C=N Stretches: The pyrimidine ring would exhibit characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region.

| Hypothetical Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O stretch (imidazolidinone) | ~1700 |

| C=N/C=C stretch (pyrimidine) | 1400-1600 |

| C-N stretch | 1000-1350 |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | 2850-3000 |

Note: The listed frequencies are estimations. Experimental spectra are required for accurate assignments.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-stacking.

Single Crystal X-ray Diffraction: Bond Lengths, Angles, and Dihedral Angles

As of the latest literature review, a single crystal X-ray diffraction study of this compound has not been published. Therefore, precise experimental data on its bond lengths, angles, and dihedral angles are not available. Such a study would be invaluable for understanding the planarity of the ring systems and the conformational orientation of the imidazolidinone ring relative to the pyrimidine ring.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Co-crystallization, the formation of a crystalline structure containing two or more different molecules, is a common strategy in crystal engineering to modify physicochemical properties. Further research in these areas could provide deeper insights into the solid-state behavior of this compound.

Conformational Landscape and Dynamic Behavior in Solution

There is no available research data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D/2D correlation experiments like COSY, NOESY, HSQC, HMBC) or computational chemistry studies that would elucidate the conformational landscape of this compound in solution. Information regarding the preferred conformations, rotational barriers around the C-N bond connecting the pyrimidine and imidazolidinone rings, and any dynamic processes such as ring puckering or nitrogen inversion is absent from the current body of scientific literature.

Without experimental or theoretical data, a data table detailing conformational isomers, their relative energies, and the spectroscopic parameters that would define them cannot be constructed.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment (if chiral)

The chirality of this compound has not been established in the literature. The molecule could be chiral if it adopts a stable, non-planar conformation that is not superimposable on its mirror image, or if chiral centers are introduced through substitution. However, there are no studies reporting its synthesis in an enantiomerically enriched form or its resolution into separate enantiomers.

Consequently, there are no available data from chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These methods are used to determine the absolute stereochemistry of chiral molecules. In the absence of any indication of chirality or the existence of enantiomers for this specific compound, a discussion of its chiroptical properties and a corresponding data table are not applicable.

Theoretical and Computational Studies on 1 Pyrimidin 2 Yl Imidazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(Pyrimidin-2-yl)imidazolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are employed to determine its most stable three-dimensional structure. mdpi.com These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

Once the optimized geometry is obtained, DFT can be used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap implies high stability, whereas a small gap suggests higher reactivity. scirp.org These orbitals' spatial distribution reveals the likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the HOMO is often localized on the electron-rich pyrimidine (B1678525) ring, while the LUMO may be distributed across the pyrimidinyl and imidazolidinone moieties.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on similar heterocyclic compounds.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain properties, albeit at a greater computational expense. researchgate.net High-level ab initio composite methods, such as the W1X-1 or G4 theories, are particularly useful for calculating precise thermochemical properties like the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.gov These calculations are crucial for understanding the thermodynamic stability of this compound and its potential reaction energies. nih.gov Although computationally demanding, these methods serve as a benchmark for assessing the accuracy of experimental data and less computationally intensive theoretical approaches. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational space. The rotation around the single bond connecting the pyrimidine and imidazolidinone rings is a key degree of freedom. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. nih.gov

Furthermore, MD simulations are invaluable for studying interactions with solvents. nih.gov By placing the molecule in a simulated box of water or other solvent molecules, one can observe the formation and dynamics of hydrogen bonds, analyze the structure of the solvation shell, and calculate properties like the solvent-accessible surface area. nih.gov This provides insight into the molecule's solubility and how the solvent might influence its conformational preferences and reactivity.

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com For this compound, docking studies are essential for identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. unina.it The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the protein-ligand complex. physchemres.orgnih.gov For instance, the pyrimidine ring can act as a hydrogen bond acceptor, the N-H groups in the imidazolidinone ring can act as hydrogen bond donors, and the aromatic pyrimidine ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in a protein's active site. researchgate.netnih.gov

Table 2: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Molecular Feature | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogen Atoms | Serine, Threonine, Lysine, Arginine |

| Hydrogen Bond (Donor) | Imidazolidinone N-H | Aspartate, Glutamate, Main-chain Carbonyl |

| π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Analysis of Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov

This process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net A robust QSAR model can guide the design of more potent analogs by identifying the key structural features that enhance activity. mdpi.comnih.gov

Chemoinformatic analysis of a library of analogs can also reveal important trends in properties like drug-likeness (e.g., adherence to Lipinski's Rule of Five), metabolic stability, and potential toxicity, helping to prioritize which compounds to synthesize and test. mdpi.com

Computational Design and Prediction of Novel this compound Analogs

The insights gained from molecular docking and QSAR studies can be directly applied to the computational design of novel analogs of this compound. nih.gov This process, often called rational drug design, can be structure-based or ligand-based.

In structure-based design, the 3D structure of the target protein is used to design new molecules that fit optimally into the binding site. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, analogs can be designed with additional lipophilic groups to fill this pocket and increase binding affinity.

In ligand-based design, which is used when the protein structure is unknown, a model is built based on the properties of known active compounds. nih.gov This can involve creating a pharmacophore model, which is a 3D arrangement of the essential features required for activity. This pharmacophore can then be used to screen virtual libraries for new scaffolds or to guide the modification of the this compound core to better match the model.

Mechanistic Investigations of 1 Pyrimidin 2 Yl Imidazolidin 2 One in Pre Clinical Biological Systems

Target Identification and Validation Strategies

Specific molecular targets for 1-(Pyrimidin-2-yl)imidazolidin-2-one have not been definitively identified or validated in published pre-clinical studies. The pyrimidine (B1678525) ring is a well-known scaffold in a multitude of compounds targeting a wide range of biological molecules, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. Similarly, the imidazolidin-2-one core is present in various pharmacologically active agents.

For structurally related compounds, target identification has often involved a combination of computational modeling, affinity-based proteomics, and cellular assays. For instance, pyrimidinyl-imidazole derivatives have been identified as potent inhibitors of p38 MAP kinase. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to significant structural differences. Future research to identify the targets of this specific compound would likely employ similar strategies, starting with broad screening against diverse biological targets to narrow down potential protein interactors.

Enzyme Inhibition/Activation Kinetics and Molecular Mechanisms

There is currently no specific data available in the scientific literature detailing the enzyme inhibition or activation kinetics of this compound. Mechanistic studies on how this compound might interact with and modulate the activity of specific enzymes have not been published.

General principles of enzyme inhibition by small molecules involve various mechanisms, such as competitive, non-competitive, or uncompetitive binding. Determining the kinetic parameters, including the inhibition constant (Kᵢ) and the type of inhibition, would be a critical step in understanding the compound's mechanism of action. Such studies would require the prior identification of a specific enzyme target.

Receptor Binding Affinity and Ligand-Receptor Interaction Dynamics

Published data on the receptor binding affinity and ligand-receptor interaction dynamics of this compound is not available. While pyrimidine-containing compounds have been investigated as ligands for various receptors, including estrogen receptors and sigma-1 receptors, these studies have focused on different structural classes of molecules. nih.govnih.gov

To characterize the receptor binding profile of this compound, radioligand binding assays against a panel of known receptors would be a standard initial approach. Subsequent studies could then employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity (Kd) and thermodynamic parameters of the interaction with any identified receptor targets.

Cellular Pathway Modulation Studies (e.g., signal transduction, gene expression, apoptosis induction)

Specific studies on the modulation of cellular pathways by this compound are not found in the current body of scientific literature. Research on other pyrimidine derivatives has demonstrated their ability to influence various signaling cascades. For example, certain pyrimidinyl pyrazole (B372694) derivatives have been shown to induce antiproliferative activity by inhibiting tubulin polymerization. nih.gov

Future investigations into the cellular effects of this compound could involve high-throughput screening in various cell lines to identify any effects on cell viability, proliferation, or morphology. Subsequent mechanistic studies could then utilize techniques such as Western blotting, quantitative PCR, and reporter gene assays to dissect the specific signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) and cellular processes (e.g., cell cycle progression, apoptosis) affected by the compound.

Pharmacodynamic Studies in Relevant in vitro or in vivo (Non-human) Models

Pharmacodynamic studies specifically for this compound in relevant in vitro or in vivo models are not described in the available literature. Such studies are essential to understand the biochemical and physiological effects of a compound and its mechanism of action in a biological system.

For related pyrimidinone-containing compounds, pharmacodynamic assessments have been conducted. For example, a series of pyrimidinone derivatives of thiazolidinediones were evaluated in insulin-resistant, hyperglycemic, and obese db/db mice, demonstrating plasma glucose, triglyceride, and insulin-lowering activity. nih.gov These studies provide a framework for how the pharmacodynamics of this compound could be investigated once a potential therapeutic area is identified.

Investigation of Metabolic Pathways and Biotransformation (excluding ADME-Tox profiles)

There is a lack of specific information on the metabolic pathways and biotransformation of this compound. A systematic evaluation of the metabolism of the broader imidazolidinone heterocyclic scaffold has indicated that metabolic stability can be influenced by substituents and the presence of other functional groups. nih.gov For instance, 5-substituted rhodanines and 5-benzylidene thiohydantoins were found to have shorter half-lives in the presence of human liver microsomes, suggesting susceptibility to cytochrome P450 metabolism. nih.gov

Investigating the biotransformation of this compound would involve in vitro studies using liver microsomes or hepatocytes to identify potential metabolites. This would provide insights into the metabolic fate of the compound and help in understanding its pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 1 Pyrimidin 2 Yl Imidazolidin 2 One Derivatives

Systematic Modification of the Pyrimidin-2-yl Moiety and its Impact on Activity

The pyrimidine (B1678525) ring is a fundamental component of the 1-(Pyrimidin-2-yl)imidazolidin-2-one scaffold, and its substitution pattern profoundly influences biological activity. nih.govresearchgate.net SAR studies have demonstrated that the nature, size, and position of substituents on this aromatic heterocycle can modulate receptor affinity, target selectivity, and metabolic stability. nih.govnih.gov

Research into related pyrimidine-containing compounds has shown that modifications can be strategically employed to enhance desired properties. For instance, in the development of imidazo[1,2-a]pyrimidine (B1208166) derivatives, specific structural alterations were made to block sites susceptible to metabolism by enzymes like aldehyde oxidase (AO), thereby improving the compound's metabolic profile. nih.govresearchgate.net This principle is directly applicable to the this compound scaffold, where substitutions can be made to prevent unwanted metabolic transformations.

Key findings from various studies on pyrimidine derivatives indicate that:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., cyano, halo) or electron-donating groups (e.g., methyl, methoxy) at different positions on the pyrimidine ring can alter the electronic distribution of the molecule. This, in turn, affects hydrogen bonding capabilities and π-π stacking interactions with biological targets.

Steric Factors: The size and placement of substituents can dictate the molecule's ability to fit into a specific binding pocket. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding.

Positional Isomerism: The location of the substituent on the pyrimidine ring is critical. For example, a substituent at the C4-position may have a completely different impact on activity compared to the same substituent at the C5 or C6-position, due to the specific topology of the target's active site. researchgate.net

The following table summarizes the generalized impact of various substituents on the pyrimidin-2-yl moiety based on established medicinal chemistry principles observed in related heterocyclic compounds.

| Position on Pyrimidine Ring | Substituent Type | General Impact on Activity | Rationale |

| C4 | Small, lipophilic (e.g., -CH₃, -Cl) | Often increases potency | Enhances binding pocket interactions and membrane permeability. |

| C4 | Bulky group (e.g., -t-Butyl) | May decrease activity | Potential for steric clash within the receptor binding site. |

| C5 | Electron-withdrawing (e.g., -CN, -CF₃) | Can increase metabolic stability | Blocks sites of oxidative metabolism. nih.gov |

| C5 | Hydrogen bond donor/acceptor (e.g., -NH₂, -OH) | May increase potency and selectivity | Forms specific hydrogen bonds with target residues. |

| C6 | Aromatic ring (e.g., -Phenyl) | Can enhance activity through additional interactions | Provides opportunities for π-stacking or hydrophobic interactions. |

Exploration of Substituent Effects on the Imidazolidin-2-one Ring

Modifications to this five-membered ring are typically explored at the nitrogen atom not connected to the pyrimidine ring (N3) and at the carbon atoms C4 and C5. The introduction of substituents can influence the molecule's conformation, solubility, and interactions with the biological target.

Key areas of exploration include:

N3-Substituents: The nitrogen atom at position 3 is a common site for modification. Attaching different functional groups here can extend the molecule into new regions of the binding pocket. The nature of the N-substituent has been identified as a key factor influencing cytotoxicity in some classes of imidazolidin-2-one derivatives. nih.gov

C4/C5-Substituents: Adding substituents to the C4 or C5 positions introduces stereocenters and can provide additional points of interaction. These substitutions can also enforce specific conformations on the ring, which may be favorable for binding. The regioselectivity of synthesis is important, as 4-substituted and 5-substituted isomers can exhibit different biological profiles. nih.govmdpi.com

The table below illustrates how different substituents on the imidazolidin-2-one ring can modulate activity, based on findings from studies on related scaffolds.

| Position on Imidazolidin-2-one Ring | Substituent Type | General Impact on Activity | Rationale |

| N3 | Small alkyl chains | May increase lipophilicity and cell permeability | Modifies physicochemical properties. |

| N3 | Aryl or Heteroaryl groups | Can introduce new binding interactions | Potential for π-stacking or hydrogen bonding with the target. |

| C4 | Methyl or Ethyl groups | Can provide favorable van der Waals contacts | Fills small hydrophobic pockets in the active site. |

| C4/C5 | Spirocyclic ring systems | Restricts conformation | Reduces conformational flexibility, potentially locking the molecule in a bioactive shape and increasing entropy benefits upon binding. |

| C5 | Phenyl group | May enhance potency | Can engage in additional hydrophobic or aromatic interactions. |

Role of Linker Regions and Conformational Constraints in Modulating Activity

In many derivatives of the this compound scaffold, a linker is used to connect a third pharmacophoric element, often attached to the N3 position of the imidazolidin-2-one ring. The composition, length, and flexibility of this linker are critical determinants of biological activity. Furthermore, introducing conformational constraints can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.

The role of the linker is multifaceted:

Spacing and Orientation: The linker controls the distance and spatial orientation between the core scaffold and other interacting moieties. An optimal linker length allows the different parts of the molecule to simultaneously engage their respective binding sites. Studies on other multi-part molecules have shown that even a small change in an alkyl chain linker can dramatically alter receptor affinity. nih.gov

Flexibility: A flexible linker (e.g., a simple alkyl chain) allows the molecule to adopt various conformations to fit the binding site. However, this flexibility comes at an entropic cost upon binding.

Rigidity and Conformational Constraint: Introducing rigid elements into the linker (e.g., double bonds, cyclic structures) reduces the number of available conformations. nih.gov This can be advantageous if the constrained conformation is the one required for biological activity, as it reduces the entropic penalty of binding and can improve selectivity. Peptidomimetics containing imidazolidin-2-one scaffolds have been shown to act as potent inducers of specific secondary structures, highlighting their ability to impose conformational order. nih.gov

The following table outlines strategies for linker modification and their expected impact on molecular activity.

| Linker/Constraint Strategy | Example | Expected Impact on Activity | Rationale |

| Varying Linker Length | Ethylene vs. Propylene chain | Modulates potency | Optimizes the distance between pharmacophoric groups to match the target's binding sites. |

| Increasing Linker Rigidity | Replacing an alkyl chain with an alkene or alkyne | May increase potency and selectivity | Reduces conformational freedom, favoring the bioactive conformation. |

| Incorporating a Cyclic Linker | Integrating the linker into a piperidine (B6355638) or pyrrolidine (B122466) ring | Significantly increases rigidity and may improve metabolic stability | Pre-organizes the molecule for binding and can shield metabolically labile sites. |

| Introducing Polar Groups | Amide or ether functionality in the linker | Can improve solubility and provide H-bonding sites | Enhances pharmacokinetic properties and allows for new interactions with the target. |

Stereochemical Implications in SAR of Chiral this compound Analogs

The introduction of a chiral center into the this compound scaffold has profound implications for its interaction with biological systems, which are inherently chiral. nih.gov A chiral center can be created by placing a substituent at the C4 or C5 position of the imidazolidin-2-one ring, or on a side chain. The resulting enantiomers (R and S forms) are distinct chemical entities that can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov

The importance of stereochemistry in SAR is well-established:

Differential Binding Affinity: One enantiomer, the eutomer, typically fits the chiral binding site of a receptor or enzyme much better than the other, the distomer. This difference in fit leads to variations in binding affinity and, consequently, biological activity.

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action.

The table below provides a hypothetical example illustrating the critical impact of stereochemistry on the activity of a chiral this compound analog.

| Compound | Configuration at C4 | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |

| Analog X | Racemic (±) | 15 | 25 |

| Eutomer | (S)-Analog X | 2 | 4 |

| Distomer | (R)-Analog X | 150 | >1000 |

As shown, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, and the activity of the racemic mixture is intermediate. This underscores the importance of synthesizing and testing enantiomerically pure compounds during drug development.

Development of Predictive SAR Models for this compound Scaffolds

As the number of synthesized and tested this compound derivatives grows, computational methods become invaluable for rationalizing SAR and guiding future design efforts. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. semanticscholar.org

The development of a predictive SAR model typically involves several steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors that describe the molecule's shape, steric bulk, and electronic properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to create an equation that links the descriptors to the observed activity. pensoft.netresearchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show that a bulky, sterically favored group is desired in one region, while an electropositive group is favored in another. nih.govmdpi.com

The table below summarizes the key components and outputs of a typical QSAR study for a chemical scaffold.

| QSAR Component | Description | Example/Output |

| Methodology | The computational approach used to build the model. | CoMFA, CoMSIA, Hologram QSAR (HQSAR). nih.gov |

| Molecular Descriptors | Numerical values representing the physicochemical properties of the molecules. | Steric fields, electrostatic fields, hydrophobic fields, connectivity indices. |

| Statistical Metrics | Values used to assess the statistical significance and predictive ability of the model. | q² (cross-validated R²) > 0.5; r² (non-cross-validated R²) > 0.6. nih.gov |

| Model Interpretation | Visual or numerical output that guides chemical modifications. | 3D contour maps showing where steric bulk, positive/negative charge, or hydrophobicity increases or decreases activity. |

| Application | How the model is used in drug design. | Virtual screening of new compound libraries; predicting the activity of proposed analogs before synthesis. mdpi.com |

By leveraging these predictive models, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery of new and improved therapeutic agents based on the this compound scaffold.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently insufficient specific data on the compound "this compound" to generate the detailed article as requested in the provided outline.

While general principles for these analytical techniques and their applications to structurally related but different compounds (such as other imidazolidinone derivatives) are available, applying that information to "this compound" would be speculative and would not meet the requirement for scientifically accurate content focused strictly on the target compound.

Therefore, it is not possible to construct the requested article without fabricating information, which would violate the core principles of scientific accuracy. Further research and publication on the analytical chemistry of "this compound" are needed before a detailed article on this topic can be written.

Advanced Analytical Methodologies for Research and Development of 1 Pyrimidin 2 Yl Imidazolidin 2 One

Automation and High-Throughput Analytical Platforms for Research Support

The research and development of novel compounds such as 1-(Pyrimidin-2-yl)imidazolidin-2-one are significantly accelerated by the integration of automation and high-throughput analytical platforms. These technologies enable the rapid and systematic exploration of chemical space, optimization of synthetic routes, and evaluation of key chemical and physical properties, thereby streamlining the path from discovery to application.

Automation in the laboratory setting for the research of this compound and its derivatives encompasses a range of technologies from robotic liquid handlers to fully integrated synthesis and analysis platforms. These systems enhance reproducibility, reduce manual error, and allow for 24/7 operation. For instance, automated parallel synthesis platforms can be employed to generate libraries of analogues of this compound by varying substituents on the pyrimidine (B1678525) or imidazolidinone rings. This process is crucial for structure-activity relationship (SAR) studies.

High-throughput analytical platforms are essential for managing the large number of samples generated by automated synthesis. Techniques such as high-throughput liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized for rapid purity assessment and structural confirmation of newly synthesized compounds. Similarly, automated platforms for measuring fundamental properties like solubility and stability are critical in the early stages of development.

Below is a representative data table illustrating how an automated platform might be used to screen reaction conditions for the synthesis of this compound.

Table 1: Automated Reaction Condition Screening for the Synthesis of this compound

| Experiment ID | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| RS-001 | 2-Aminopyrimidine | 1-(2-Chloroethyl)urea | Pd(OAc)₂ | Toluene | 80 | 12 | 45 |

| RS-002 | 2-Aminopyrimidine | 1-(2-Chloroethyl)urea | CuI | DMF | 100 | 12 | 62 |

| RS-003 | 2-Aminopyrimidine | 1-(2-Chloroethyl)urea | NiCl₂(dppp) | Dioxane | 90 | 12 | 53 |

| RS-004 | 2-Aminopyrimidine | 1-(2-Chloroethyl)urea | CuI | DMF | 120 | 6 | 78 |

High-throughput screening (HTS) methodologies are particularly valuable in the context of discovering new applications for this compound and its derivatives. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. For example, if researchers were investigating the potential of this compound class as enzyme inhibitors, an HTS campaign would be designed to measure the inhibition of the target enzyme by a library of related molecules.

The data generated from such a screen would be used to identify "hits"—compounds that exhibit a desired level of activity. These hits would then be subjected to further, more detailed analysis. The following table provides a hypothetical example of data from a primary HTS assay for a library of compounds structurally related to this compound.

Table 2: High-Throughput Screening of this compound Derivatives in a Target-Based Biochemical Assay

| Compound ID | Concentration (µM) | Assay Signal (RFU) | Percent Inhibition (%) |

|---|---|---|---|

| Cpd-001 | 10 | 1502 | 85.0 |

| Cpd-002 | 10 | 8976 | 10.2 |

| Cpd-003 | 10 | 5432 | 45.7 |

| Cpd-004 | 10 | 1201 | 88.0 |

Potential Applications and Future Research Directions for 1 Pyrimidin 2 Yl Imidazolidin 2 One in Discovery Science

1-(Pyrimidin-2-yl)imidazolidin-2-one as a Chemical Probe for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems. nih.gov These tools are instrumental in understanding complex biological pathways and validating new drug targets. nih.gov The utility of a compound as a chemical probe hinges on its potency, selectivity, and ability to engage its target within a cellular context. nih.gov

The this compound scaffold, with its hydrogen bond donors and acceptors, as well as its rigid heterocyclic structure, possesses the key features that could allow it to interact specifically with biological macromolecules. The pyrimidine (B1678525) ring is a common motif in molecules that interact with nucleic acids and proteins, while the imidazolidin-2-one core can participate in various non-covalent interactions.

To be considered a high-quality chemical probe, this compound or its derivatives would need to demonstrate high affinity for a primary biological target (typically with an affinity below 100 nM) and significant selectivity (at least tenfold) over other related targets. nih.gov The development of such a probe would enable researchers to dissect the physiological and pathological roles of its target protein with temporal and spatial precision, offering advantages over genetic methods like CRISPR or RNAi. nih.gov For instance, derivatives of related heterocyclic structures, such as pyrimidine-oxazolidinone hybrids, have been investigated for their potential to interact with bacterial ribosomes, highlighting the potential of such scaffolds to serve as probes for fundamental biological processes. nih.gov

Role of the Scaffold in Lead Generation and Optimization for Novel Molecular Entities

In drug discovery, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds. The this compound framework represents a promising scaffold for lead generation and optimization. nih.gov The process of lead generation aims to identify novel chemical structures with the potential to be developed into new drugs, while lead optimization involves refining these structures to improve their efficacy, selectivity, and pharmacokinetic properties. vichemchemie.com

The imidazolidin-2-one scaffold is a component of several FDA-approved drugs, indicating its general acceptance as a privileged structure in medicinal chemistry. mdpi.comnih.gov Similarly, the pyrimidine ring is a cornerstone of many therapeutic agents. The combination of these two moieties in this compound provides a rich platform for chemical modification. For example, the pyrimidine ring can be substituted at various positions to modulate properties like solubility and target binding, while the imidazolidin-2-one ring offers sites for introducing diversity.

The utility of similar scaffolds has been demonstrated in the development of inhibitors for various enzymes, such as KDM5 inhibitors, where a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized to yield potent and selective compounds. nih.gov This highlights the potential of pyrimidine-containing heterocyclic scaffolds in generating lead compounds for a range of biological targets. The exploration of structure-activity relationships (SAR) around the this compound core could lead to the identification of novel therapeutic agents.

Table 1: Potential Modifications and Their Rationale in Lead Optimization

| Modification Site | Potential Modification | Rationale for Optimization | Potential Target Class |

| Pyrimidine Ring | Substitution with halogens, alkyl, or aryl groups | Enhance binding affinity, improve metabolic stability, alter solubility | Kinases, Proteases, GPCRs |

| Imidazolidin-2-one Ring | N-alkylation or N-arylation | Modulate lipophilicity, introduce new interaction points | Ion Channels, Transporters |

| Linker between rings | Not applicable for the parent compound | N/A | N/A |

Exploration of Material Science Applications

While the primary focus for scaffolds like this compound is often in the life sciences, their unique chemical structures can sometimes lend themselves to applications in material science. The synthesis of imidazolidin-2-ones and their derivatives has been a subject of interest, with various catalytic methods being developed for their efficient production. mdpi.com

The presence of nitrogen atoms and a carbonyl group in the this compound structure suggests potential for coordination with metal ions. This could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or catalytic properties. The pyrimidine moiety, in particular, is known to act as a ligand in coordination chemistry. Furthermore, the hydrogen bonding capabilities of the imidazolidin-2-one ring could be exploited in the design of self-assembling materials or supramolecular structures. However, it is important to note that the direct application of this compound in material science is not yet established and would require dedicated research to explore its specific properties in this context.

Emerging Research Avenues and Unexplored Biological Targets for this compound

The vastness of the biological landscape means that there are numerous unexplored targets for which this compound could be a starting point for inhibitor or modulator development. Recent research has shown that hybrids incorporating imidazolone (B8795221) and pyrimidine motifs can act as EGFR-TK inhibitors and induce apoptosis in cancer cells. nih.gov This suggests that the this compound scaffold could be explored for its potential against various kinases, a class of enzymes frequently implicated in cancer and other diseases.

Furthermore, the structural similarity to other biologically active heterocyclic compounds suggests potential activity against a range of targets. For instance, oxazolidinone derivatives, which share a five-membered heterocyclic ring with a carbonyl group, are known antibacterial agents. nih.govresearchgate.net This raises the possibility that derivatives of this compound could be investigated for antimicrobial properties.

Other potential, yet unexplored, target classes for this scaffold could include:

Epigenetic targets: Histone modifying enzymes are a major area of drug discovery, and heterocyclic scaffolds have proven effective in this space.

Protein-protein interaction modulators: The rigid structure of the scaffold could provide a basis for designing molecules that disrupt or stabilize protein complexes.

Neglected tropical diseases: The chemical space of this scaffold could be screened against targets from pathogens responsible for diseases that are underserved by current research and development efforts.

Challenges and Opportunities in the Academic Research of this compound

Academic research plays a crucial role in the early stages of drug discovery and chemical probe development. However, researchers in academic settings often face challenges such as limited resources and the pressure to publish. nih.gov A significant challenge in the academic investigation of a novel scaffold like this compound is the initial investment required for chemical synthesis and biological screening. nih.gov Developing efficient and scalable synthetic routes is a critical first step.

Another challenge lies in target identification and validation. Without a known biological target, screening this compound or a library of its derivatives can be a resource-intensive process. Collaboration between synthetic chemists and biologists is essential to overcome this hurdle. Furthermore, ensuring the rigor and reproducibility of biological data is paramount, as issues in this area can hinder the translation of academic findings into drug discovery programs. nih.gov

Despite these challenges, academic research on this compound presents significant opportunities. The novelty of the scaffold means there is a high potential for discovering new biological activities and intellectual property. Academic labs are often better positioned to explore high-risk, high-reward projects that may not be pursued in an industrial setting. The open nature of academic research can also facilitate collaboration and data sharing, accelerating the exploration of this promising chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.